Nickel hexadecachlorophthalocyanine
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Overview
Description
Nickel hexadecachlorophthalocyanine is a complex organometallic compound with the molecular formula C32Cl16N8Ni. It is a derivative of phthalocyanine, a macrocyclic compound known for its stability and unique electronic properties. The presence of sixteen chlorine atoms in the structure significantly alters its chemical and physical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel hexadecachlorophthalocyanine can be synthesized through the chlorination of nickel phthalocyanine. The process involves the reaction of nickel phthalocyanine with chlorine gas in the presence of a suitable catalyst at elevated temperatures. The reaction conditions typically include a temperature range of 150-200°C and a controlled environment to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nickel phthalocyanine and chlorine gas, with the reaction carried out in large reactors. The product is then purified through recrystallization or other suitable methods to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Nickel hexadecachlorophthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel phthalocyanine oxides, while reduction can produce nickel phthalocyanine hydrides. Substitution reactions can result in various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
Nickel hexadecachlorophthalocyanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which nickel hexadecachlorophthalocyanine exerts its effects involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The specific pathways and targets depend on the application and the conditions under which the compound is used .
Comparison with Similar Compounds
Nickel hexadecachlorophthalocyanine is unique due to the presence of sixteen chlorine atoms, which significantly alter its properties compared to other phthalocyanine derivatives. Similar compounds include:
Copper phthalocyanine: Known for its use in dyes and pigments.
Iron phthalocyanine: Used as a catalyst in various chemical reactions.
Zinc phthalocyanine: Studied for its potential use in photodynamic therapy.
These compounds share the macrocyclic phthalocyanine structure but differ in their central metal atoms and the presence of substituents, leading to variations in their chemical and physical properties .
Properties
Molecular Formula |
C32Cl16N8Ni |
---|---|
Molecular Weight |
1122.3 g/mol |
IUPAC Name |
5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;nickel(2+) |
InChI |
InChI=1S/C32Cl16N8.Ni/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI Key |
WMUXJAFVQMTGDP-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Ni+2] |
Origin of Product |
United States |
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